molecular formula C₁₄H₁₈ClN₃O₃S B1662889 Hydroxyfasudil Hydrochloride CAS No. 155558-32-0

Hydroxyfasudil Hydrochloride

Cat. No. B1662889
M. Wt: 343.8 g/mol
InChI Key: XWWFOUVDVJGNNG-UHFFFAOYSA-N
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Description

Hydroxyfasudil Hydrochloride is an active metabolite of fasudil hydrochloride . It is a specific Rho-kinase (ROCK) inhibitor with IC50 values of 0.73 μM and 0.72 μM for ROCK1 and ROCK2, respectively . It is considered a small molecule and falls under the experimental groups .


Molecular Structure Analysis

The molecular structure of Hydroxyfasudil Hydrochloride is C14H17N3O3S . It belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .


Chemical Reactions Analysis

Based on the structural characteristics of hydroxyfasudil, its hydroxyl group is easily derivatised by esterification and etherification . This has been used in the synthesis of hydroxyfasudil derivatives .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxyfasudil Hydrochloride is 343.83 . The chemical formula is C14H17N3O3S . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Cerebral Vasospasm and Neuroprotection

Hydroxyfasudil, an active metabolite of Fasudil Hydrochloride, has demonstrated significant potential in treating cerebral vasospasm, particularly following subarachnoid hemorrhage (SAH). Research indicates that it can effectively relax spastic arteries and improve blood flow in the brain. For example, a study by Hanada et al. (2005) found that Hydroxyfasudil can be transferred to cerebrospinal fluid and remain effective for prolonged periods, offering a promising avenue for treatment in patients with SAH (Hanada, Kudo, & Kohmura, 2005). Moreover, its ability to inhibit Rho-kinase, a critical enzyme involved in various cellular functions, has been highlighted as a key mechanism in its therapeutic action against vasospasm and ischemia-related conditions (Satoh et al., 2012).

Cardiovascular and Cerebrovascular Applications

Hydroxyfasudil has shown promise in cardiovascular research, particularly in models of effort angina and ischemia. In a canine model, it was observed to improve myocardial blood flow and reduce ischemia-induced damage, suggesting its potential as an anti-anginal drug without significant inotropic or chronotropic effects (Utsunomiya et al., 2001). Additionally, its role in enhancing cerebral blood flow and protecting against ischemic brain damage has been explored, indicating its potential utility in treating conditions like stroke (Rikitake et al., 2005).

Neurological Disorders and Autoimmune Diseases

Hydroxyfasudil has been investigated for its neuroprotective effects in various neurological conditions. For example, it has shown efficacy in experimental models of amyotrophic lateral sclerosis (ALS), suggesting its potential in neurodegenerative disorders (Takata et al., 2013). Additionally, its potential in treating autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) has been explored, where it demonstrated immunomodulatory and anti-inflammatory effects (Wang et al., 2019).

Urological Applications

In urology, Hydroxyfasudil has been studied for its efficacy in treating bladder dysfunction. A study conducted by Inoue, Saito, and Takenaka (2012) demonstrated that Hydroxyfasudil could ameliorate hypertension-related bladder dysfunction in rats, possibly through improvements in bladder blood flow, indicating its potential in urological disorders (Inoue, Saito, & Takenaka, 2012).

Safety And Hazards

Hydroxyfasudil Hydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Significant amounts of hydroxyfasudil are taken up in the brain, making it an interesting candidate for the treatment of diseases of the central nervous system . It has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .

properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWFOUVDVJGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463911
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyfasudil Hydrochloride

CAS RN

155558-32-0
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyfasudil monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Franova, M Molitorisova, L Kalmanova… - European Journal of …, 2023 - Elsevier
… Tested Rho-kinase inhibitor hydroxyfasudil (hydroxyfasudil hydrochloride) was purchased from Cayman Chemical (Ann Arbor, Michigan, US). Aluminium hydroxide used as an adjuvant …
Number of citations: 3 www.sciencedirect.com
Z Mao, Y Wu, Q Li, X Wang, Y Liu, X Di - Xenobiotica, 2018 - Taylor & Francis
… Hydroxyfasudil hydrochloride (>98.0% pure) were obtained from Tianjin Chase Sun Pharmaceutical Co., Ltd (Tianjin, China). Fasudil hydrochloride (>99.7% pure) and internal standard …
Number of citations: 17 www.tandfonline.com
W Liu, J Gao, X Yi, Y Li, Y Zeng - Biopharmaceutics & Drug …, 2020 - Wiley Online Library
… Fasudil hydrochloride, hydroxyfasudil hydrochloride (purity >99.5%), fasudil hydrochloride tablets (10 mg/tablet, 20 mg/tablet, 40 mg/tablet), and fasudil hydrochloride injection (2 mL:30 …
Number of citations: 5 onlinelibrary.wiley.com
H Chen, Y Lin, M Han, S Bai, S Wen - Journal of pharmaceutical and …, 2010 - Elsevier
… Hydroxyfasudil hydrochloride (purity 98.3%) was purchased from Sigma (USA). Ranitidine (internal standard, IS, purity 99.0%) was obtained from National Institute for the Control of …
Number of citations: 20 www.sciencedirect.com
Y Fukumoto, N Yamada, H Matsubara… - Circulation …, 2013 - jstage.jst.go.jp
… (A) Serum levels of hydroxyfasudil hydrochloride were dose-dependent of AT-877ER. (B–D) Serum levels of hydroxyfasudil tended to correlate with improvements in the cardiac index (B…
Number of citations: 157 www.jstage.jst.go.jp
G Mohammad, HM AlSharif… - Annals of Clinical & …, 2018 - Assoc Clin Scientists
… in each group): the mice in group I received normal drinking water without any supplementation, and group II received drinking water supplemented with hydroxyfasudil hydrochloride …
Number of citations: 14 www.annclinlabsci.org
S Takase, J Liao, Y Liu, R Tanaka, Y Miyagawa… - European Journal of …, 2022 - Elsevier
Current antipsychotics used to treat schizophrenia have associated problems, including serious side effects and treatment resistance. We recently identified a significant association of …
Number of citations: 5 www.sciencedirect.com
AA Antolín, J Mestres - ACS omega, 2018 - ACS Publications
… (Lot number 160524B); 25 ng of PARP2, catalog number 80502 (Lot number 140729-P4)), and the test compound at the corresponding concentration (hydroxyfasudil hydrochloride …
Number of citations: 6 pubs.acs.org
A Hernández, J Mestres i López - ACS Omega. 2018 Oct 31; 3 …, 2018 - repositori.upf.edu
… (Lot number 160524B); 25 ng of PARP2, catalog number 80502 (Lot number 140729-P4)), and the test compound at the corresponding concentration (hydroxyfasudil hydrochloride …
Number of citations: 2 repositori.upf.edu
F Freitas, D Attwell - Elife, 2022 - elifesciences.org
… Hydroxyfasudil hydrochloride, a reversible cell- permeable inhibitor of Rho kinase (Santa Cruz Biotechnology sc- 202176, Dallas, TX) which is expected to decrease pericyte …
Number of citations: 14 elifesciences.org

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